2-Cyclopropyl-1-phenylethan-1-one

Description

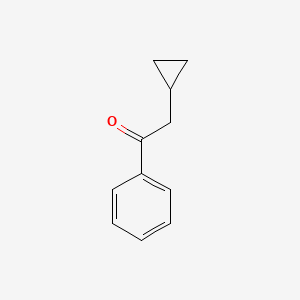

2-Cyclopropyl-1-phenylethan-1-one is an organic compound with the molecular formula C11H12O and a molecular weight of 160.22 g/mol It is a ketone characterized by a cyclopropyl group attached to the alpha carbon of a phenyl ring

Properties

IUPAC Name |

2-cyclopropyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAMSFNTWGMHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500267 | |

| Record name | 2-Cyclopropyl-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6739-22-6 | |

| Record name | 2-Cyclopropyl-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6739-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-phenylethan-1-one typically involves the reaction of cyclopropylmethyl bromide with benzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition mechanism, followed by oxidation to yield the desired ketone .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this ketone can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Strong bases like sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones with additional functional groups.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-1-phenylethan-1-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-phenylethan-1-one largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

2-Cyclopropyl-1-phenylethanol: The reduced form of 2-Cyclopropyl-1-phenylethan-1-one.

2-Cyclopropyl-1-phenylacetic acid: An oxidized derivative.

Cyclopropylbenzene: A structurally related compound lacking the ketone functionality.

Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and a ketone functional group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Biological Activity

2-Cyclopropyl-1-phenylethan-1-one, a ketone derivative, has garnered attention in the field of organic chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl group attached to a phenylethanone framework, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory responses.

- Cytotoxicity : Some studies indicate potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

| Escherichia coli | No significant effect |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were investigated using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS Only | 300 | 400 |

| LPS + Compound | 100 | 150 |

This data indicates that the compound effectively mitigates inflammatory responses, suggesting its potential use in treating inflammatory diseases.

Cytotoxicity Studies

In a cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

While specific mechanisms remain to be fully elucidated, it is hypothesized that the biological activities of this compound may involve:

- Inhibition of Enzymatic Pathways : The compound may interfere with key enzymes involved in microbial metabolism or inflammatory pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have explored the therapeutic potential of this compound. One notable study involved the administration of this compound in animal models of inflammation. The results indicated a significant reduction in edema and pain compared to control groups.

Q & A

Q. What are the established synthetic methodologies for 2-Cyclopropyl-1-phenylethan-1-one, and how can reaction parameters be systematically varied to optimize yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation using cyclopropane-containing precursors or cyclopropanation of α,β-unsaturated ketones. Key parameters for optimization include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for acylation .

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic reactivity .

- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during cyclopropane ring formation . Yield improvements (>70%) are achievable by iterative adjustment of stoichiometry (1.2–1.5 eq acylating agent) and reaction time (4–8 hours) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what are the expected spectral signatures?

Methodological Answer:

- ¹H NMR : Distinctive signals include:

- Cyclopropyl protons as a multiplet (δ 1.2–1.8 ppm, coupling constants J = 8–10 Hz) .

- Aromatic protons (δ 7.2–7.8 ppm, integration for monosubstituted phenyl).

- ¹³C NMR : Carbonyl carbon at δ 195–205 ppm; cyclopropyl carbons at δ 10–25 ppm .

- IR : Strong carbonyl stretch at 1680–1720 cm⁻¹ .

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallographic data and computational models for cyclopropane ring strain in this compound?

Methodological Answer:

- Refinement protocols : Use SHELXL for anisotropic displacement parameter refinement to account for electron density distortions .

- Computational alignment : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic bond lengths/angles. Discrepancies >5% may indicate crystal packing effects .

- Twinned data analysis : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. What strategies are effective in elucidating the stereoelectronic effects of the cyclopropane ring on the ketone's reactivity under different reaction conditions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Use deuterated cyclopropane analogs to probe ring strain contributions to transition states .

- Electron density mapping : Combine X-ray charge density analysis (e.g., multipole modeling) with Natural Bond Orbital (NBO) calculations to quantify hyperconjugative interactions .

- Solvent-dependent studies : Compare reaction rates in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess dipole stabilization .

Q. How should one approach the development of a scalable purification protocol for this compound given its sensitivity to column chromatography conditions?

Methodological Answer:

- Crystallization optimization : Screen solvent mixtures (e.g., hexane:ethyl acetate, 4:1) to exploit differential solubility of the ketone vs. acylated byproducts .

- Low-temperature filtration : Maintain −20°C during isolation to prevent cyclopropane ring opening .

- Purity validation : Use GC-MS with a nonpolar capillary column (e.g., DB-5) to detect residual solvents or degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .

- Dose-response reevaluation : Reproduce experiments with standardized concentrations (e.g., 1–100 µM) and controls for cyclopropane stability .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., fluoro vs. chloro) to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.